![molecular formula C12H17N B2966099 [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine CAS No. 1368912-50-8](/img/structure/B2966099.png)
[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 1368912-50-8 . It has a molecular weight of 175.27 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is [1-(2,4-dimethylphenyl)cyclopropyl]methanamine . The InChI code for this compound is 1S/C12H17N/c1-9-3-4-11(10(2)7-9)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 .Physical And Chemical Properties Analysis
“[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine” is a liquid at room temperature . It has a molecular weight of 175.27 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Synthesis and Characterization
A novel approach in the synthesis and characterization of compounds involves the creation of diverse structures through reactions involving cyclopropyl and methanamine groups. For instance, studies have illustrated the synthesis of novel compounds through condensation reactions, highlighting their structural confirmation via spectroscopy and crystallography techniques. Such research underscores the utility of cyclopropylamine derivatives in developing new chemical entities with potential applications in material science and pharmaceuticals (Zhai Zhi-we, 2014).
Catalysis and Reaction Mechanisms
Investigations into the catalytic properties of cyclopropylamine derivatives reveal their significance in facilitating various chemical transformations. For example, studies on surface-catalyzed reactions demonstrate the formation of complex structures from simple precursors, providing insights into reaction mechanisms that are applicable in synthetic chemistry and catalysis (L. Mascavage, P. Sonnet, D. R. Dalton, 2006).
Biomedical Applications
The exploration of cyclopropylamine derivatives in biomedical research has shown promising results, particularly in the design of biased agonists for neurotransmitter receptors. Such compounds exhibit high receptor affinity and selectivity, alongside favorable drug-like properties, suggesting their potential as therapeutic agents for treating neurological and psychiatric disorders (J. Sniecikowska et al., 2019).
Antiviral Activity
Research into the antiviral activity of aminoadamantane derivatives, including those with cyclopropyl structures, has identified compounds with significant inhibitory effects against influenza A virus. These findings highlight the potential of cyclopropylamine derivatives in developing antiviral medications, offering a new avenue for therapeutic intervention against viral infections (N. Kolocouris et al., 1994).
Environmental Toxicology
Investigations into the environmental impact of phenolic compounds, including those related to dimethylphenyl structures, have assessed their biodegradability and toxicity under methanogenic conditions. Such studies are crucial for understanding the fate of chemical contaminants in the environment and for developing strategies to mitigate their adverse effects (O. A. O'connor, L. Young, 1989).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[1-(2,4-dimethylphenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-3-4-11(10(2)7-9)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVVOOVYNQERPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CC2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

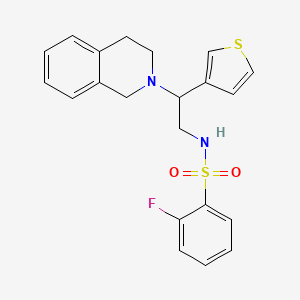
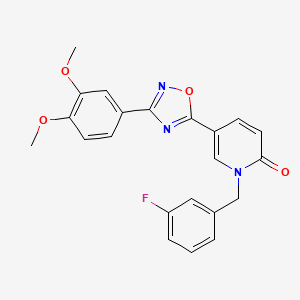
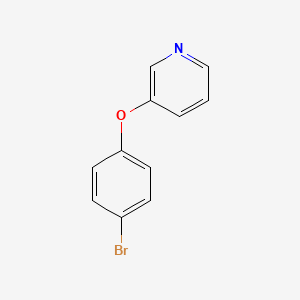
![2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2966023.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2966025.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966027.png)
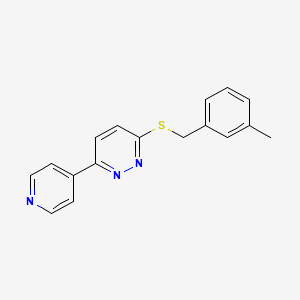
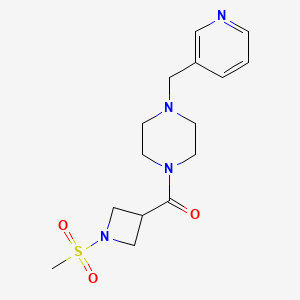
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2966032.png)

![6-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2966035.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2966037.png)
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2966039.png)